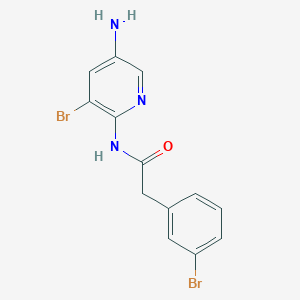
N-(5-amino-3-bromopyridin-2-yl)-2-(3-bromophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-amino-3-bromopyridin-2-yl)-2-(3-bromophenyl)acetamide: is an organic compound that belongs to the class of acetamides It features a pyridine ring substituted with an amino group and a bromine atom, as well as a phenyl ring substituted with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 3-bromoaniline and 2-bromo-5-nitropyridine.
Step 1: The nitro group of 2-bromo-5-nitropyridine is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Step 2: The resulting 2-bromo-5-aminopyridine is then coupled with 3-bromoaniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired acetamide.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. For example, treatment with sodium methoxide can replace the bromine atoms with methoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: N-(5-nitro-3-bromopyridin-2-yl)-2-(3-bromophenyl)acetamide.
Reduction: N-(5-amino-2-pyridyl)-2-phenylacetamide.
Substitution: N-(5-amino-3-methoxypyridin-2-yl)-2-(3-methoxyphenyl)acetamide.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts for organic reactions.
Biology:
- Investigated for its potential as a ligand in the study of enzyme-substrate interactions.
- Used in the design of probes for biological imaging.
Medicine:
- Explored for its potential as a pharmacophore in the development of new drugs.
- Studied for its anti-inflammatory and anticancer properties.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-amino-3-bromopyridin-2-yl)-2-(3-bromophenyl)acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
N-(5-amino-3-chloropyridin-2-yl)-2-(3-chlorophenyl)acetamide: Similar structure but with chlorine atoms instead of bromine.
N-(5-amino-3-fluoropyridin-2-yl)-2-(3-fluorophenyl)acetamide: Similar structure but with fluorine atoms instead of bromine.
Uniqueness:
- The presence of bromine atoms in N-(5-amino-3-bromopyridin-2-yl)-2-(3-bromophenyl)acetamide can enhance its lipophilicity and ability to participate in halogen bonding, which can influence its biological activity and pharmacokinetic properties.
Properties
IUPAC Name |
N-(5-amino-3-bromopyridin-2-yl)-2-(3-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br2N3O/c14-9-3-1-2-8(4-9)5-12(19)18-13-11(15)6-10(16)7-17-13/h1-4,6-7H,5,16H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFUEYXQFVMBSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(=O)NC2=C(C=C(C=N2)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
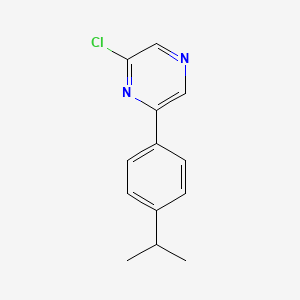
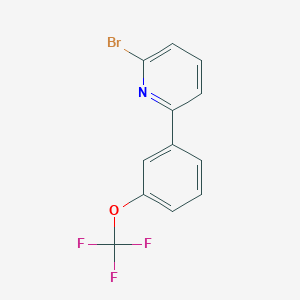

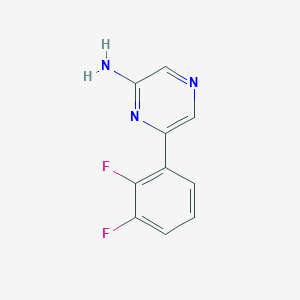
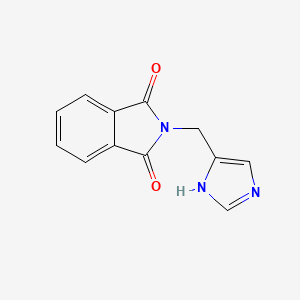
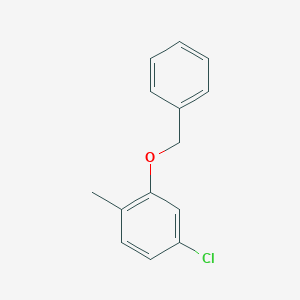
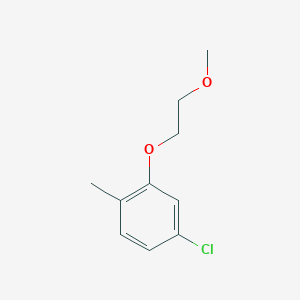
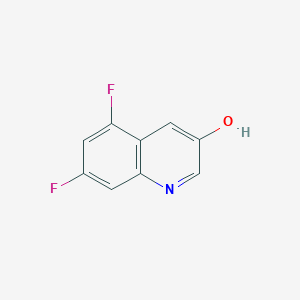
![2,4-Dichloro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B7941147.png)
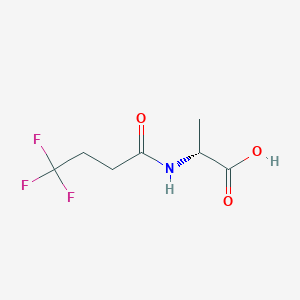
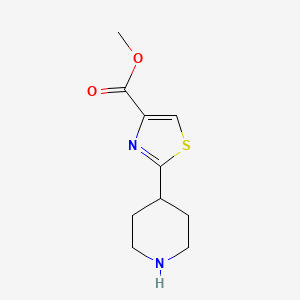
![(R)-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine](/img/structure/B7941163.png)
![(S)-2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine](/img/structure/B7941164.png)
![(R)-7-Fluoro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine](/img/structure/B7941166.png)
